molecular formula C16H23F3N2O4 B11466496 methyl 2-methyl-4-[(3-methylbutanoyl)amino]-5-oxo-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl 2-methyl-4-[(3-methylbutanoyl)amino]-5-oxo-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B11466496
M. Wt: 364.36 g/mol
InChI Key: XROSSRCCQNPHFD-UHFFFAOYSA-N
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Description

METHYL 2-METHYL-4-(3-METHYLBUTANAMIDO)-5-OXO-1-PROPYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-METHYL-4-(3-METHYLBUTANAMIDO)-5-OXO-1-PROPYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrole ring, followed by the introduction of the trifluoromethyl group, and finally the attachment of the amido and ester groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-METHYL-4-(3-METHYLBUTANAMIDO)-5-OXO-1-PROPYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

METHYL 2-METHYL-4-(3-METHYLBUTANAMIDO)-5-OXO-1-PROPYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of METHYL 2-METHYL-4-(3-METHYLBUTANAMIDO)-5-OXO-1-PROPYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and physiological responses. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 2-METHYL-4-(3-METHYLBUTANAMIDO)-5-OXO-1-PROPYL-4-(FLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
  • METHYL 2-METHYL-4-(3-METHYLBUTANAMIDO)-5-OXO-1-PROPYL-4-(CHLOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

Uniqueness

The presence of the trifluoromethyl group in METHYL 2-METHYL-4-(3-METHYLBUTANAMIDO)-5-OXO-1-PROPYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE makes it unique compared to its analogs. This group can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H23F3N2O4

Molecular Weight

364.36 g/mol

IUPAC Name

methyl 2-methyl-4-(3-methylbutanoylamino)-5-oxo-1-propyl-4-(trifluoromethyl)pyrrole-3-carboxylate

InChI

InChI=1S/C16H23F3N2O4/c1-6-7-21-10(4)12(13(23)25-5)15(14(21)24,16(17,18)19)20-11(22)8-9(2)3/h9H,6-8H2,1-5H3,(H,20,22)

InChI Key

XROSSRCCQNPHFD-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C(C(C1=O)(C(F)(F)F)NC(=O)CC(C)C)C(=O)OC)C

Origin of Product

United States

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